[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride
Description
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is a heterocyclic compound featuring an imidazo[2,1-b][1,3,4]thiadiazole core fused with a methyl-substituted ethylamine side chain. The compound has been cataloged by CymitQuimica but is currently listed as discontinued, requiring direct inquiries for availability .
Properties
IUPAC Name |
2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S.ClH/c1-5-10-11-6(2-3-8)4-9-7(11)12-5;/h4H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVQNDGBCIRABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CN=C2S1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The compound features a fused heterocyclic imidazo[2,1-b]thiadiazole ring substituted with a 2-methyl group and an ethylamine side chain, isolated as its hydrochloride salt. Preparation generally proceeds via:
- Formation of the imidazo[2,1-b]thiadiazole core by cyclization reactions involving thiosemicarbazide derivatives or related intermediates.
- Introduction of the 2-methyl substituent through methylation or via appropriately substituted starting materials.
- Attachment of the ethylamine moiety via nucleophilic substitution or reductive amination.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Preparation of Imidazo[2,1-b]thiadiazole Core
The imidazo[2,1-b]thiadiazole scaffold is commonly synthesized by condensation of 2-aminoimidazoles with thiadiazole precursors or through cyclization of thiosemicarbazide derivatives with α-haloketones or aldehydes.
- A typical method involves reacting 2-aminoimidazole derivatives with hydrazine or thiosemicarbazide compounds under acidic or neutral conditions to form the fused thiadiazole ring.
- Cyclization is often facilitated by heating in solvents such as dimethylformamide (DMF), dioxane, or alcohols with bases like sodium bicarbonate or potassium carbonate to promote ring closure.
- In some protocols, an additional acid-mediated cyclization step using polyphosphoric acid or concentrated hydrochloric acid is applied to ensure complete formation of the heterocyclic ring.
Introduction of the 2-Methyl Group
- The 2-methyl substituent on the imidazo ring can be introduced by starting with methyl-substituted precursors or by methylation reactions using methyl iodide or related methylating agents under basic conditions.
- Alternatively, the methyl group is incorporated via the choice of appropriately substituted α-haloketones or aldehydes in the initial cyclization step.
Attachment of the Ethylamine Side Chain
The ethylamine moiety is introduced typically by nucleophilic substitution or reductive amination:
- One approach is the reaction of a halogenated intermediate at the 5-position of the imidazo[2,1-b]thiadiazole ring with ethylenediamine or ethylamine under basic conditions to form the ethylamine-substituted product.
- Alternatively, reductive amination can be employed where an aldehyde or ketone precursor is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
- This step improves compound stability, crystallinity, and handling properties for pharmaceutical applications.
Representative Experimental Conditions and Yields
Analytical and Purification Techniques
- Purification is typically achieved by recrystallization or preparative HPLC to isolate the hydrochloride salt in high purity.
- Structural confirmation is done by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
- The hydrochloride salt form enhances stability and facilitates formulation for pharmaceutical use.
Summary of Research Findings
- The synthetic routes are robust and adaptable, allowing for modification of substituents on the imidazo[2,1-b]thiadiazole core.
- Reaction conditions such as solvent choice, temperature, and base strongly influence yield and purity.
- Acid-mediated cyclization and salt formation steps are critical for obtaining the desired heterocyclic structure and stable salt form.
- The methods reported in patents and peer-reviewed literature provide a comprehensive framework for preparation of this compound with yields typically ranging from 60% to over 90% depending on step optimization.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-thiadiazole oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted the effectiveness of derivatives containing the 2-amino-1,3,4-thiadiazole moiety against various pathogens.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Pseudomonas aeruginosa | 18 µg/mL |
These compounds showed promising results against multi-drug resistant strains, indicating their potential as lead compounds for new antibiotics .
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance, a series of synthesized compounds exhibited significant antiproliferative effects against pancreatic cancer cells. The presence of substituents on the thiadiazole ring was found to enhance activity.
Case Study: Antiproliferative Activity
Research conducted by Cascioferro et al. (2020) revealed that specific derivatives showed potent activity against gemcitabine-resistant pancreatic cancer cells with IC values in the low micromolar range .
Cytotoxicity Studies
In vitro studies have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Table 2: Cytotoxicity Profile
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 5.0 |
| Compound E | MCF-7 (breast cancer) | 7.5 |
| Compound F | Normal Fibroblasts | >20 |
This data suggests that these compounds could be further explored for their potential as anticancer agents .
Other Biological Activities
Beyond antimicrobial and anticancer applications, derivatives of this compound have been investigated for their antioxidant and anti-inflammatory properties. These activities are attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
Mechanism of Action
The mechanism of action of [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-b][1,3,4]thiadiazole scaffold is highly versatile, with modifications at positions 2, 5, and 6 significantly altering biological activity. Below is a comparative analysis of key derivatives:
Structure-Activity Relationships (SAR)
Substituent Effects on Cytotoxicity :
- Electron-Withdrawing Groups (EWGs) : Chlorine (e.g., 4-chlorobenzyl in ) enhances apoptosis induction by stabilizing charge interactions with cellular targets.
- Thiocyanate/Carbaldehyde Moieties : These groups (e.g., in ) increase electrophilicity, promoting covalent binding to thiol-rich proteins in cancer cells.
Antimicrobial and Antitubercular Activity :
- Aromatic aldehydes (e.g., furyl in ) improve membrane permeability in mycobacteria, while bulky substituents like cyclohexyl reduce efficacy.
Antioxidant Capacity :
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The ethylamine hydrochloride group in the target compound likely improves water solubility compared to non-ionic derivatives (e.g., thiocyanates in ).
- Bioavailability : Compounds with methoxybenzyl groups () exhibit better tissue penetration due to moderate lipophilicity, whereas chlorinated derivatives () may face higher metabolic clearance.
Biological Activity
[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride is a compound belonging to the class of imidazo-thiadiazole derivatives. Its unique structure allows it to interact with various biological targets, leading to a range of biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including antibacterial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the cyclization of 2-methylimidazole with thiadiazole derivatives under controlled conditions. Common methods include:
- Reagents : 2-methylimidazole, thiadiazole derivatives.
- Catalysts : Various catalysts depending on the specific reaction conditions.
- Solvents : Ethanol or other suitable solvents are often used to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and interfere with cellular signaling pathways. The precise mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial and fungal survival.
- Cell Signaling Interference : It may disrupt normal signaling processes within cells, affecting growth and proliferation.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazo-thiadiazole exhibit significant antimicrobial properties. For instance:
- A study evaluated a series of compounds similar to this compound against Mycobacterium tuberculosis, revealing several compounds with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Other studies reported promising antibacterial activity against strains such as E. coli and Salmonella typhi, with some compounds showing zones of inhibition ranging from 15 to 19 mm .
Antifungal Activity
The compound has also been assessed for antifungal properties. In various studies:
- Compounds within the same class exhibited moderate antifungal activity against species like Candida albicans and Aspergillus niger .
- The presence of specific substituents was found to enhance antifungal efficacy.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of imidazo-thiadiazole derivatives:
- In vitro studies indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
- The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiadiazole ring can enhance anticancer activity.
Case Studies
Q & A
Q. What are the key synthetic pathways for [2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride?
The synthesis typically involves cyclization and substitution reactions. For example:
- Step 1 : React 2-amino-1,3,4-thiadiazole derivatives with α-haloketones (e.g., phenacyl bromides) in dry ethanol to form imidazo[2,1-b][1,3,4]thiadiazole intermediates .
- Step 2 : Introduce the ethylamine side chain via nucleophilic substitution or reductive amination under controlled pH and temperature .
- Step 3 : Purify the final product using recrystallization or column chromatography, with yields optimized by adjusting solvent polarity (e.g., DMSO/water mixtures) .
Q. How is the compound structurally characterized in academic research?
Common techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm the imidazo-thiadiazole core and ethylamine substituents. For instance, the methyl group on the imidazole ring appears as a singlet near δ 2.5 ppm in 1H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 254.06 for the base compound) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., anticancer efficacy) may arise from:
- Substituent Effects : Small structural variations (e.g., 4-fluorobenzyl vs. aryl groups) significantly alter binding to targets like tyrosine kinases .
- Assay Conditions : Varying cell lines (e.g., MCF-7 vs. A549) or incubation times impact IC50 values. Standardize protocols using guidelines from .
- Solubility Limitations : Poor aqueous solubility (noted in ) may reduce bioavailability in vitro. Use co-solvents like DMSO ≤0.1% to mitigate artifacts .
Q. What structure-activity relationship (SAR) insights exist for optimizing anticancer activity?
Key findings include:
- Imidazo-Thiadiazole Core : Essential for intercalating DNA or inhibiting topoisomerase II. Removal reduces cytotoxicity by ~80% .
- Ethylamine Side Chain : Protonation at physiological pH enhances interaction with negatively charged biomembranes. Methyl substitution at the 2-position boosts metabolic stability .
- Substituent Modifications : Electron-withdrawing groups (e.g., -Cl) at the 6-position improve IC50 values against HeLa cells (e.g., 12 µM vs. 45 µM for unsubstituted analogs) .
Q. What methodologies are recommended for studying the compound’s mechanism of action?
- Enzyme Inhibition Assays : Test interactions with aminotransferases or dehydrogenases using fluorescence-based kits (e.g., NADH depletion assays) .
- Molecular Docking : Simulate binding to targets like EGFR (PDB ID: 1M17) with AutoDock Vina, focusing on hydrogen bonds with the thiadiazole nitrogen .
- Apoptosis Analysis : Use flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation in treated cancer cells .
Data Analysis & Experimental Design
Q. How should researchers interpret contradictory results in metabolic stability studies?
If hepatic microsome assays show conflicting half-lives (e.g., 120 min vs. 30 min):
- Species Variability : Human vs. rat microsomes metabolize the compound differently due to cytochrome P450 isoform expression .
- Redox Conditions : Thiadiazole rings are sensitive to glutathione-mediated reduction. Include NAC (N-acetylcysteine) controls to assess artifactual degradation .
Q. What experimental designs are optimal for SAR studies?
Adopt a factorial design:
- Variables : Substituent type (e.g., -CH3, -Cl, -OCH3), position (5- or 6-position), and side chain length .
- Response Metrics : IC50, logP (lipophilicity), and plasma protein binding (%PPB). Use multivariate regression to identify dominant factors .
Methodological Challenges
Q. How can reaction yields be improved during scale-up synthesis?
- Optimize Solvents : Replace ethanol with acetonitrile for faster kinetics in cyclization steps (yield increases from 65% to 82%) .
- Microwave Assistance : Reduce reaction time from 24 hrs to 45 mins for imidazo-thiadiazole formation (100 W, 80°C) .
Q. What strategies mitigate solubility issues in biological assays?
- Salt Formation : Use hydrochloride salts (as in the target compound) to enhance aqueous solubility by 3-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter) to improve cellular uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
